(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
CAS No.:
Cat. No.: VC18306998
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O5 |
|---|---|
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | (2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
| Standard InChI Key | MWNBHVBMAVAGLR-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is (2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, with the following key identifiers :
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₅ |
| Molecular Weight | 296.32 g/mol |
| CAS Number | 2349731-09-3 |
| SMILES | O=C(OC(C)(C)C)N[C@@H](CC1=C(OC)C=CN=C1)C(O)=O |
| Chiral Center | S-configuration at C2 |
The structure comprises:
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A tert-butoxycarbonyl (Boc) group protecting the α-amino function.
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A 4-methoxypyridin-3-yl substituent attached to the β-carbon.
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A free carboxylic acid group at the terminal position.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step strategies to introduce the Boc group and pyridine moiety:
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Starting Material: 3-(4-Methoxypyridin-3-yl)propanoic acid (CAS: 1171923-11-7) serves as a precursor.
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Amino Protection: The α-amino group is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃, THF/H₂O) .
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Chiral Resolution: Enzymatic or chemical methods ensure the S-configuration is retained, critical for biological activity .
A representative synthesis pathway is summarized below:
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity (>95%) is verified via HPLC and mass spectrometry .
Applications in Pharmaceutical Research
Intermediate in Peptide Synthesis
The Boc group’s acid-labile nature makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables selective deprotection without disturbing acid-sensitive side chains . For example, it has been used in the synthesis of DPP-4 inhibitors, where the pyridine moiety enhances target binding .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Compounds with Boc-protected amino acids and aromatic substituents often target proteases or kinases. For instance, aminomethyl-pyridines inhibit DPP-4 (IC₅₀: 10 nM) by mimicking the substrate’s transition state . The 4-methoxypyridine group may contribute to π-stacking interactions with enzyme active sites.
Selectivity and Toxicity
In vitro assays on related compounds show low cytotoxicity (LC₅₀ > 10 μM in HeLa cells) . The Boc group’s steric bulk may reduce off-target effects, enhancing therapeutic index.
Comparison with Structural Analogs
Boc-Protected Variants
Unprotected Analogs
Removing the Boc group yields 3-(4-methoxypyridin-3-yl)propanoic acid, which lacks stability under acidic conditions but shows higher reactivity in coupling reactions.
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